molecular formula C18H21F2N5O2S B10892510 1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10892510
M. Wt: 409.5 g/mol
InChI Key: BRSVXZHQEJAYOS-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps of organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques. The exact methods used in industrial settings are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group and the sulfonamide group play crucial roles in its binding affinity and selectivity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(difluoromethyl)-1H-pyrazole-3-yl compounds: These compounds share the difluoromethyl and pyrazole moieties but differ in other functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.

Uniqueness

1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21F2N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C18H21F2N5O2S/c1-14-17(12-21-25(14)18(19)20)28(26,27)24(13-16-9-10-23(2)22-16)11-8-15-6-4-3-5-7-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3

InChI Key

BRSVXZHQEJAYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=NN(C=C3)C

Origin of Product

United States

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